Etioporphyrin I Nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

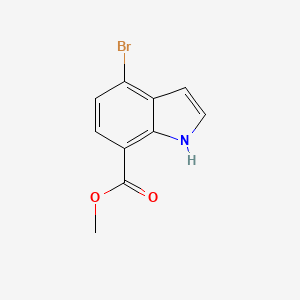

Etioporphyrin I Nickel is a compound with the empirical formula C32H36N4Ni . Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .

Synthesis Analysis

Etioporphyrin I Nickel is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Molecular Structure Analysis

The molecular weight of Etioporphyrin I Nickel is 535.35 g/mol . The SMILES string representation of the molecule isCCc1c(C)c2cc3c(CC)c(C)c4cc5nc(cc6c(CC)c(C)c(cc1n2)n6[Ni]n34)c(C)c5CC . Chemical Reactions Analysis

Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .Physical And Chemical Properties Analysis

Etioporphyrin I Nickel appears as a purple powder . Its exact mass and monoisotopic mass are 534.229 g/mol . The compound has a maximum absorption at 392 nm .科学的研究の応用

Crystal Engineering and Chiral Sorting

- Application in Crystal Engineering : Etioporphyrin-I (Etio-I) Nickel, a variant of octaethylporphyrin (OEP), was studied for its potential in crystal engineering. Its structural modification from OEP, replacing four ethyl groups with methyl substituents, showed significant structural consequences and potential application in chiral sorting of asymmetric fullerenes (Ghiassi et al., 2016).

Analysis of Petroleum Products

- Identification in Petroleum Asphaltenes : Research on petroleum asphaltene samples identified nickel porphyrins, including etioporphyrin variants, using mass spectrometry. The study highlighted the presence of different types of Ni porphyrins, emphasizing their abundance and significance in petroleum analysis (Qian et al., 2010).

Environmental Applications

- Nickel Removal from Etioporphyrin : A study aimed at removing nickel in an environmentally benign way from nickel etioporphyrin using supercritical water (SCW) showed promising results. This method achieved high conversion rates and significant nickel removal, indicating its potential for environmental applications (Mandal et al., 2012).

Spectroscopy and Structural Characterization

- Resonance Raman Characterization : The study of nickel(II) complexes of benzoetioporphyrin highlighted their structural characterization using resonance Raman spectroscopy. This analysis provided insights into the structural effects of substituents on the porphyrin skeleton, relevant in spectroscopic studies of porphyrin derivatives (Boggess et al., 2002).

Catalytic Properties in Hydrocarbon Processing

- Use in Hydrocarbon Cracking and Hydrogenation : Etioporphyrin I Nickel was utilized in synthesizing metal–etioporphyrin compounds for catalytic applications in hydrocarbon cracking and hydrogenation. The study detailed the stability, interaction with hydrogen, and catalytic behavior of these compounds (Caga et al., 2001).

Semiconductor Applications

- Field-Effect Transistor Fabrication : Etioporphyrin I Nickel was used in the fabrication of field-effect transistors, demonstrating significantly higher hole mobility compared to thin film structures. This application showcases its potential in the field of semiconductor technology (Xu et al., 2008).

Safety And Hazards

Etioporphyrin I Nickel is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

特性

CAS番号 |

14055-19-7 |

|---|---|

製品名 |

Etioporphyrin I Nickel |

分子式 |

C32H38N4Ni |

分子量 |

537.377 |

IUPAC名 |

nickel;2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C32H38N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16,33-34H,9-12H2,1-8H3; |

InChIキー |

ZWLPPKRKSSHKLY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |

同義語 |

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)